Methyl 3-aminopropanoate
Overview
Description
Methyl 3-aminopropanoate, also known as methyl β-alaninate, is an organic compound with the molecular formula C4H9NO2. It is a derivative of β-alanine, where the carboxyl group is esterified with methanol.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-aminopropanoate is typically synthesized through the esterification of β-alanine with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid. The general reaction is as follows:
CH2(CH2CH2−COOH)NH2+CH3OH→CH2(CH2CH2−COOCH3)NH2+H2O
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves continuous feeding of β-alanine and methanol into a reactor with an acid catalyst. The reaction mixture is then distilled to separate the product from the reactants and by-products.
Types of Reactions:
Hydrolysis: The ester group in this compound can be hydrolyzed to regenerate β-alanine and methanol. This reaction typically requires an aqueous base or acid.
Reduction: The amine group can be reduced to form a primary alcohol.
Condensation Reactions: The amine group can participate in condensation reactions with aldehydes or ketones to form new C-N bonds.
Common Reagents and Conditions:
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Condensation: Aldehydes or ketones in the presence of a catalyst such as acetic acid.
Major Products:
Hydrolysis: β-Alanine and methanol.
Reduction: Primary alcohol derivatives.
Condensation: Schiff bases or imines.
Scientific Research Applications
Methyl 3-aminopropanoate has several applications in scientific research:
Potential Biological Activity:
Organic Synthesis: Its functional groups (amine and ester) allow it to participate in various organic reactions, making it a versatile intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of methyl 3-aminopropanoate primarily involves its functional groups:
Amine Group: This group can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.
Ester Group: This group can undergo hydrolysis to release β-alanine, which can then participate in various metabolic pathways.
Comparison with Similar Compounds
Ethyl 3-aminopropanoate: Similar to methyl 3-aminopropanoate but with an ethyl ester group instead of a methyl ester group.
Methyl 2-aminopropanoate: Similar structure but with the amine group on the second carbon instead of the third.
Uniqueness: this compound is unique due to its specific placement of the amine group on the third carbon, which influences its reactivity and the types of reactions it can undergo. This structural difference can lead to variations in biological activity and applications in synthesis compared to its analogs.
Properties
IUPAC Name |
methyl 3-aminopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-7-4(6)2-3-5/h2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCXPYDBYUEZCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50194322 | |
Record name | Methyl beta-alanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50194322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4138-35-6 | |
Record name | Methyl beta-alanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004138356 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl beta-alanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50194322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can methyl 3-aminopropanoate be used as a starting material for synthesizing more complex molecules?
A1: Yes, this compound serves as a versatile building block in organic synthesis. [] For instance, it can be employed in the synthesis of chiral β3-amino esters via an iridium-catalyzed asymmetric allylation reaction followed by a 2-aza-Cope rearrangement. [] This method allows for the introduction of a versatile alkene group, further expanding its synthetic utility.
Q2: Are there any established methods to synthesize peptides incorporating derivatives of 3-aminopropanoic acid?
A2: Yes, researchers have successfully synthesized β-peptides containing derivatives of 3-aminopropanoic acid, specifically 2,2- and 3,3-dimethyl derivatives. [] These derivatives are readily synthesized from starting materials like 3-methylbut-2-enoic acid and Boc-protected this compound. [] The coupling of these amino acids to form peptides is achieved using established methods for β-peptide synthesis. []
Q3: What unique structural features have been observed in peptides containing 2,2- or 3,3-dimethyl derivatives of 3-aminopropanoic acid?
A3: Studies utilizing X-ray crystallography and NMR spectroscopy have revealed a distinct structural motif in a synthesized tripeptide composed of 2,2-dimethyl derivatives of 3-aminopropanoic acid. [] This tripeptide forms a ten-membered H-bonded ring structure, proposed as a potential turn-forming motif in β-peptides. [] This discovery holds significance for designing β-peptides with specific secondary structures.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.